molecular formula C35H65N13O10 B12622248 N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine CAS No. 920492-66-6

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine

Cat. No.: B12622248
CAS No.: 920492-66-6
M. Wt: 828.0 g/mol
InChI Key: ZFEISFWAHFNADD-GHIVWNTRSA-N
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Description

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acids and functional groups, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, solvent, and pH, is crucial to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine
  • N-Acetyl-L-leucyl-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine
  • N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine

Uniqueness

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine is unique due to its specific sequence of amino acids and functional groups, which confer distinct chemical and biological properties

Biological Activity

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-threonyl-L-leucylglycine is a complex peptide compound with potential biological activities. This article explores its biological activity, including metabolic pathways, physiological roles, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C45H76N14O13
  • Molecular Weight : 1021.1709 g/mol

Structural Features

This compound consists of multiple amino acid residues, including N-acetylated forms, which may influence its solubility and bioactivity. The presence of diaminomethylidene groups suggests potential interactions with various biological targets.

Metabolic Pathways

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl is involved in several metabolic pathways. One significant aspect is its role in the synthesis and catabolism of amino acids. Specifically, it can be hydrolyzed by enzymes such as aminoacylase-1, which is responsible for the hydrolysis of N-acylated amino acids:

N2 Acetylornithine+WaterAcetic acid+Ornithine\text{N2 Acetylornithine}+\text{Water}\rightarrow \text{Acetic acid}+\text{Ornithine}

This reaction highlights its potential as a source of ornithine, an important amino acid in the urea cycle and protein synthesis .

Physiological Roles

N-Acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl has been studied for its roles in:

  • Cell Signaling : It may act as a signaling molecule influencing cellular processes.
  • Metabolic Regulation : The compound could play a role in regulating metabolic pathways involving amino acids and energy production.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of N-acetylated peptides in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells, suggesting a protective role against neurodegenerative diseases .

Study 2: Metabolic Profiling

In a metabolic profiling study, N-acetyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl was identified as a significant metabolite in certain dietary sources. This study highlighted its presence in foods like wheats and red raspberries, proposing its potential as a biomarker for dietary intake .

Data Table: Biological Activities Overview

Activity Description
NeuroprotectionReduces oxidative stress in neuronal cells.
Metabolic RegulationInvolved in amino acid metabolism and energy production.
Cell SignalingModulates cellular signaling pathways.
Dietary BiomarkerFound in various foods, indicating dietary intake relevance.

Properties

CAS No.

920492-66-6

Molecular Formula

C35H65N13O10

Molecular Weight

828.0 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C35H65N13O10/c1-17(2)14-24(29(54)42-16-26(51)52)47-33(58)27(20(6)49)48-28(53)19(5)43-30(55)22(10-8-12-40-34(36)37)45-31(56)23(11-9-13-41-35(38)39)46-32(57)25(15-18(3)4)44-21(7)50/h17-20,22-25,27,49H,8-16H2,1-7H3,(H,42,54)(H,43,55)(H,44,50)(H,45,56)(H,46,57)(H,47,58)(H,48,53)(H,51,52)(H4,36,37,40)(H4,38,39,41)/t19-,20+,22-,23-,24-,25-,27-/m0/s1

InChI Key

ZFEISFWAHFNADD-GHIVWNTRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C

Origin of Product

United States

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